molecular formula C7H4Br2O3 B2428325 2,3-Dibromo-5-hydroxybenzoic acid CAS No. 2092186-55-3

2,3-Dibromo-5-hydroxybenzoic acid

Cat. No. B2428325
CAS RN: 2092186-55-3
M. Wt: 295.914
InChI Key: DAAUYQHYGDZXKF-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Br2O3 and a molecular weight of 295.91 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2,3-Dibromo-5-hydroxybenzoic acid is 1S/C7H4Br2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, two bromine atoms, and three oxygen atoms.


Physical And Chemical Properties Analysis

2,3-Dibromo-5-hydroxybenzoic acid is a powder at room temperature . It has a molecular weight of 295.91 .

Scientific Research Applications

Antioxidant Activity

2,3-Dibromo-5-hydroxybenzoic acid: demonstrates potent antioxidant properties. Its ability to scavenge free radicals makes it valuable for protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anticancer Potential

Studies have investigated the antiproliferative effects of this compound against cancer cells. 2,3-Dibromo-5-hydroxybenzoic acid inhibits tumor growth by interfering with cell cycle progression and inducing apoptosis. Its unique bromine substitution pattern contributes to its selective cytotoxicity .

Anti-Diabetic Properties

The compound has shown promise in managing diabetes. By modulating glucose metabolism and enhancing insulin sensitivity, it could be a valuable adjunct in diabetes treatment. Researchers are exploring its potential as an antidiabetic agent .

Anti-Inflammatory Activity

2,3-Dibromo-5-hydroxybenzoic acid: exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. It may find applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .

Antimicrobial Applications

The compound displays antimicrobial activity against bacteria, fungi, and some viruses. Researchers have investigated its potential as an alternative to conventional antimicrobial agents. It could be useful in wound healing, oral care, and food preservation .

Antihypertensive Effects

Preliminary studies suggest that 2,3-Dibromo-5-hydroxybenzoic acid may have blood pressure-lowering effects. Its mechanism involves vasodilation and modulation of vascular tone. Further research is needed to explore its clinical applications in hypertension management .

Safety and Hazards

The safety information for 2,3-Dibromo-5-hydroxybenzoic acid indicates that it is dangerous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-dibromo-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAUYQHYGDZXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-hydroxybenzoic acid

CAS RN

2092186-55-3
Record name 2,3-dibromo-5-hydroxybenzoic acid
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